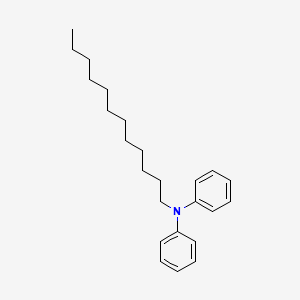

Benzenamine, N-dodecyl-N-phenyl-

Description

Benzenamine, N-dodecyl-N-phenyl- (CAS RN: 1687-68-9) is a secondary amine with the molecular formula C₁₉H₃₃N and a molecular weight of 275.480 g/mol . Structurally, it consists of a benzene ring (phenyl group) and a dodecyl (C₁₂H₂₅) chain bonded to the nitrogen atom of an aniline backbone. This compound is also known as N-Benzyl-1-dodecanamine or benzyl(dodecyl)amine .

Properties

CAS No. |

78204-99-6 |

|---|---|

Molecular Formula |

C24H35N |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

N-dodecyl-N-phenylaniline |

InChI |

InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |

InChI Key |

BYYFPVDBAHOLDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-dodecyl-N-phenyl-, typically involves the alkylation of aniline (benzenamine) with dodecyl halides. One common method is the reaction of aniline with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions. The general reaction can be represented as follows:

C6H5NH2+C12H25Br→C6H5N(C12H25)H+HBr

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-dodecyl-N-phenyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, phase-transfer catalysts can be employed to facilitate the reaction between aniline and dodecyl halides in a biphasic system.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-dodecyl-N-phenyl-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzenamine, N-dodecyl-N-phenyl-, has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of surfactants, dyes, and polymers.

Biology: Investigated for its potential use in biological assays and as a component in biochemical research.

Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of lubricants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-dodecyl-N-phenyl-, involves its interaction with molecular targets through its amine and aromatic functional groups. The compound can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Benzenamine, N,N-Diphenyl- (Triphenylamine)

- Formula : C₁₈H₁₅N

- Molecular Weight : 245.318 g/mol

- CAS RN : 603-34-9

- Structure : Tertiary amine with three phenyl groups attached to nitrogen.

- Key Differences: Unlike N-dodecyl-N-phenylbenzenamine, triphenylamine lacks an alkyl chain, resulting in higher rigidity and lower solubility in non-polar solvents. Triphenylamine is widely used in optoelectronics due to its conjugated aromatic system, whereas the dodecyl chain in the target compound enhances hydrophobicity and surfactant behavior .

Benzalkonium Chloride (BAC12)

- Formula : C₂₁H₃₈ClN (for n=12)

- Structure : Quaternary ammonium salt with a benzyl group, dodecyl chain, and two methyl groups attached to nitrogen.

- Key Differences: BAC12 is ionic, whereas N-dodecyl-N-phenylbenzenamine is a neutral secondary amine. The quaternary structure of BAC12 enhances antimicrobial activity, making it a common disinfectant. In contrast, the target compound’s neutral nature may favor applications in non-ionic surfactants or organic synthesis .

N-Nitrosodiphenylamine

- Formula : C₁₂H₁₀N₂O

- CAS RN : 86-30-6

- Structure : Nitroso derivative of diphenylamine.

- Key Differences: The nitroso group (–N=O) introduces mutagenic and carcinogenic risks, limiting its use compared to N-dodecyl-N-phenylbenzenamine. N-Nitrosodiphenylamine is employed as a rubber vulcanization retarder, while the target compound’s lack of nitroso functionality makes it safer for broader industrial use .

N,N-Diethylaniline

- Formula : C₁₀H₁₅N

- CAS RN : 91-66-7

- Structure : Tertiary amine with ethyl groups replacing the dodecyl and phenyl chains.

- Key Differences : The shorter ethyl groups in N,N-diethylaniline reduce its hydrophobicity compared to the dodecyl-containing target compound. N,N-Diethylaniline is primarily used as a dye intermediate, while the dodecyl chain in N-dodecyl-N-phenylbenzenamine may enhance its utility in lubricants or surfactants .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Applications |

|---|---|---|---|---|

| N-Dodecyl-N-phenylbenzenamine | C₁₉H₃₃N | 275.480 | 1687-68-9 | Surfactants, organic synthesis |

| Triphenylamine | C₁₈H₁₅N | 245.318 | 603-34-9 | Optoelectronics, OLEDs |

| Benzalkonium Chloride (BAC12) | C₂₁H₃₈ClN | 340.00 | 139-07-1 | Disinfectants, antiseptics |

| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | 198.22 | 86-30-6 | Rubber processing |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.24 | 91-66-7 | Dye intermediates |

Table 2: Structural and Functional Contrasts

| Feature | N-Dodecyl-N-Phenylbenzenamine | Triphenylamine | BAC12 |

|---|---|---|---|

| Nitrogen Bonding | Secondary amine | Tertiary amine | Quaternary ammonium |

| Solubility | Hydrophobic (dodecyl chain) | Lipophilic | Water-soluble |

| Bioactivity | Low toxicity | Non-biocidal | Antimicrobial |

| Industrial Use | Surfactants, lubricants | Electronics | Disinfection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.